molecular formula C9H15NO5 B045372 Diethyl acetamidomalonate CAS No. 1068-90-2

Diethyl acetamidomalonate

Cat. No. B045372
CAS RN: 1068-90-2
M. Wt: 217.22 g/mol
InChI Key: ISOLMABRZPQKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06500980B1

Procedure details

0.67 mol of acetic acid is fed into a mixture made from 0.38 mol of diethyl malonate, 1.14 mol of acetic anhydride and 0.5 mol of sodium nitrite, with stirring, at a temperature of 40° C., in such a way as to prevent the reaction temperature from exceeding 50° C. (metering time: about 3 hours). Stirring is continued for 4 hours at 50° C., followed by cooling to room temperature. Salts derived from the reaction are filtered off, and the salt is then washed with about 100 ml of methyl tert-butyl ether. The sodium acetate from the post precipitation is filtered off, and the mother liquor is mixed with 5 g of platinum/carbon (5%). The mixture is hydrogenated at a hydrogen pressure of 5 bar and a temperature of from 45 to 50° C.Hydrogen uptake ceases after about 4 hours. The mixture is cooled and the pressure released, and some of the solvent is removed by distillation in vacuo. After crystallization of the product the solid is isolated by filtration. This gives a yield of 85% of diethyl acetylaminomalonate.
Quantity
0.67 mol
Type
reactant
Reaction Step One
Quantity
0.38 mol
Type
reactant
Reaction Step Two
Quantity
1.14 mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=O)[CH3:2].[C:5]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].C(OC(=O)C)(=O)C.[N:23]([O-])=O.[Na+]>>[C:1]([NH:23][CH:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:5]([O:13][CH2:14][CH3:15])=[O:12])(=[O:4])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.67 mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.38 mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
1.14 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0.5 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring, at a temperature of 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from exceeding 50° C.
CUSTOM
Type
CUSTOM
Details
(metering time: about 3 hours)
Duration
3 h
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
the salt is then washed with about 100 ml of methyl tert-butyl ether
CUSTOM
Type
CUSTOM
Details
The sodium acetate from the post precipitation
FILTRATION
Type
FILTRATION
Details
is filtered off
ADDITION
Type
ADDITION
Details
the mother liquor is mixed with 5 g of platinum/carbon (5%)
CUSTOM
Type
CUSTOM
Details
of from 45 to 50° C
WAIT
Type
WAIT
Details
Hydrogen uptake ceases after about 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
some of the solvent is removed by distillation in vacuo
CUSTOM
Type
CUSTOM
Details
After crystallization of the product the solid
CUSTOM
Type
CUSTOM
Details
is isolated by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.